(E)-3-(furan-2-yl)-N-((4-(4-methoxyphenyl)tetrahydro-2H-pyran-4-yl)methyl)acrylamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(E)-3-(furan-2-yl)-N-((4-(4-methoxyphenyl)tetrahydro-2H-pyran-4-yl)methyl)acrylamide is a synthetic organic compound that belongs to the class of acrylamides. This compound features a furan ring, a methoxyphenyl group, and a tetrahydropyran moiety, making it a complex and interesting molecule for various chemical and biological studies.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (E)-3-(furan-2-yl)-N-((4-(4-methoxyphenyl)tetrahydro-2H-pyran-4-yl)methyl)acrylamide typically involves the following steps:
Formation of the acrylamide backbone: This can be achieved by reacting furan-2-carboxylic acid with an appropriate amine under dehydrating conditions to form the amide bond.
Introduction of the tetrahydropyran moiety: This step involves the reaction of the intermediate with 4-(4-methoxyphenyl)tetrahydro-2H-pyran-4-yl)methyl chloride in the presence of a base such as triethylamine.
Final coupling: The final step involves the coupling of the acrylamide intermediate with the tetrahydropyran moiety under suitable conditions to yield the desired product.
Industrial Production Methods
Industrial production of this compound may involve optimized versions of the above synthetic routes, with emphasis on yield, purity, and cost-effectiveness. This could include the use of continuous flow reactors, advanced purification techniques, and scalable reaction conditions.
Chemical Reactions Analysis
Types of Reactions
(E)-3-(furan-2-yl)-N-((4-(4-methoxyphenyl)tetrahydro-2H-pyran-4-yl)methyl)acrylamide can undergo various types of chemical reactions, including:
Oxidation: The furan ring can be oxidized to form furan-2,3-dione derivatives.
Reduction: The acrylamide moiety can be reduced to form the corresponding amine.
Substitution: The methoxy group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used under acidic conditions.
Reduction: Catalytic hydrogenation using palladium on carbon or lithium aluminum hydride can be employed.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium hydride or potassium tert-butoxide.
Major Products Formed
Oxidation: Furan-2,3-dione derivatives.
Reduction: Corresponding amine derivatives.
Substitution: Various substituted acrylamide derivatives depending on the nucleophile used.
Scientific Research Applications
(E)-3-(furan-2-yl)-N-((4-(4-methoxyphenyl)tetrahydro-2H-pyran-4-yl)methyl)acrylamide has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, such as antimicrobial or anticancer properties.
Medicine: Investigated for its potential therapeutic effects and as a lead compound for drug development.
Industry: Used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of (E)-3-(furan-2-yl)-N-((4-(4-methoxyphenyl)tetrahydro-2H-pyran-4-yl)methyl)acrylamide involves its interaction with specific molecular targets and pathways. The furan ring and acrylamide moiety can interact with enzymes and receptors, potentially inhibiting or modulating their activity. The methoxyphenyl and tetrahydropyran groups may enhance the compound’s binding affinity and specificity.
Comparison with Similar Compounds
Similar Compounds
(E)-3-(furan-2-yl)-N-((4-(4-methoxyphenyl)tetrahydro-2H-pyran-4-yl)methyl)acrylamide: can be compared with other acrylamide derivatives, such as:
Uniqueness
The presence of the methoxy group in this compound distinguishes it from other similar compounds. This functional group can influence the compound’s chemical reactivity, biological activity, and overall properties, making it unique and valuable for specific applications.
Properties
IUPAC Name |
(E)-3-(furan-2-yl)-N-[[4-(4-methoxyphenyl)oxan-4-yl]methyl]prop-2-enamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H23NO4/c1-23-17-6-4-16(5-7-17)20(10-13-24-14-11-20)15-21-19(22)9-8-18-3-2-12-25-18/h2-9,12H,10-11,13-15H2,1H3,(H,21,22)/b9-8+ |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VSKBFKPHKLICMT-CMDGGOBGSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)C2(CCOCC2)CNC(=O)C=CC3=CC=CO3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=CC=C(C=C1)C2(CCOCC2)CNC(=O)/C=C/C3=CC=CO3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H23NO4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
341.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.